2-Fluoro-5-(pyridin-2-yl)benzaldehyde
Description
2-Fluoro-5-(pyridin-2-yl)benzaldehyde is a fluorinated aromatic aldehyde featuring a benzaldehyde core substituted with a fluorine atom at the ortho-position (C2) and a pyridin-2-yl group at the meta-position (C5) (Fig. 1). This compound serves as a critical precursor in organic synthesis, particularly for constructing heterocyclic frameworks and coordination complexes.
Properties
Molecular Formula |
C12H8FNO |
|---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
2-fluoro-5-pyridin-2-ylbenzaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-11-5-4-9(7-10(11)8-15)12-3-1-2-6-14-12/h1-8H |
InChI Key |
USSHFSKNPNLISQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=C(C=C2)F)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Benzaldehyde Derivatives
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde
- Structure : Benzaldehyde substituted with a pyridin-2-yl group at C4, which itself bears a trifluoromethyl (-CF₃) group at C4.
- Key Differences :
- The trifluoromethyl group on the pyridine ring increases lipophilicity and electron-withdrawing effects compared to the fluorine atom in 2-Fluoro-5-(pyridin-2-yl)benzaldehyde.
- Melting point: 91–93°C (for 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde), suggesting higher crystallinity due to the bulky -CF₃ group .
- Applications : Used in agrochemicals and pharmaceuticals for enhanced metabolic stability.
2-Fluoro-5-iodo-benzaldehyde
- Structure : Benzaldehyde with fluorine at C2 and iodine at C5.
- Key Differences :
2-Fluoro-5-methoxybenzaldehyde
- Structure : Methoxy (-OCH₃) substituent at C5 instead of pyridin-2-yl.
- Key Differences: Methoxy is electron-donating, opposing the electron-withdrawing fluorine. This creates a push-pull electronic system, enhancing UV absorption properties.
Pyridine-Based Aldehydes
5-Fluoro-2-formylpyridine
- Structure : Pyridine ring with a formyl group at C2 and fluorine at C5.
- Key Differences :
2-Fluoro-5-(4-fluorophenyl)pyridine
Complex Derivatives in Pharmaceutical Contexts
(5-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-1H-[1,2,4]triazol-3-yl)-acetonitrile
- Structure : A benzimidazole-triazole hybrid incorporating 2-fluoro-5-trifluoromethylphenyl groups.
- Key Differences :
Physicochemical and Functional Comparisons
| Compound | Substituents (Positions) | Key Functional Groups | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| 2-Fluoro-5-(pyridin-2-yl)benzaldehyde | F (C2), pyridin-2-yl (C5) | Aldehyde, pyridine | 221.21 | Coordination sites, moderate lipophilicity |
| 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | pyridin-2-yl (C4), CF₃ (C5) | Aldehyde, CF₃ | 251.20 | High crystallinity (mp 91–93°C) |
| 2-Fluoro-5-methoxybenzaldehyde | F (C2), OCH₃ (C5) | Aldehyde, methoxy | 168.15 | Push-pull electronic system |
| 5-Fluoro-2-formylpyridine | F (C5), formyl (C2) | Aldehyde, pyridine | 151.12 | Strong conjugation, high reactivity |
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